Cas no 116064-76-7 (Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy-)

Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- is a polycyclic aromatic compound featuring a dibenzindole core substituted with three methoxy groups. Its structural complexity and electron-rich aromatic system make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The trimethoxy groups enhance solubility in polar organic solvents, facilitating further functionalization. This compound is of interest in medicinal chemistry due to its potential as a precursor for bioactive molecules, including alkaloid analogs. Its rigid, planar structure also lends itself to applications in materials science, such as organic semiconductors or fluorescent probes. Careful handling is advised due to its potential sensitivity to light and oxidation.
Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- structure
116064-76-7 structure
Product Name:Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy-
CAS No:116064-76-7
MF:C18H15NO4
MW:309.316004991531
CID:152323
PubChem ID:10881419
Update Time:2025-11-02

Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy-
    • Piperolactam C
    • O-MethylpiperolactamB
    • Piperolactam B methyl ether
    • 2-O-Methylaristolactam FII
    • 3-Methoxyaristolactam BII
    • [ "" ]
    • Dibenz[cd,f]indol-4(5H)-one, 1,2,3-trimethoxy-
    • FS-9474
    • F92899
    • CHEMBL250441
    • O-Methylpiperolactam B
    • DTXSID301260931
    • RDL2GAQ3BL
    • 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
    • HY-N3047
    • AKOS032948924
    • 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one
    • CHEBI:174960
    • 116064-76-7
    • 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one, 9CI
    • CS-0023092
    • 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
    • 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.0(2),?.0(1)(2),(1)?]hexadeca-1(16),2(7),3,5,8,12,14-heptaen-11-one
    • Inchi: 1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
    • InChI Key: GYYIMUXZCUHECT-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(=C2C(NC3C=C4C=CC=CC4=C1C=32)=O)OC)OC

Computed Properties

  • Exact Mass: 309.10000
  • Monoisotopic Mass: 309.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 56.8Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Melting Point: 187-188°C
  • PSA: 60.55000
  • LogP: 3.29810

Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- Pricemore >>

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Additional information on Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy-

Exploring the Unique Properties and Applications of Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- (CAS No. 116064-76-7)

Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- (CAS No. 116064-76-7) is a fascinating heterocyclic compound that has garnered significant interest in both academic and industrial research. This compound belongs to the dibenzindole family, characterized by its unique fused ring structure and methoxy functional groups. Researchers are particularly intrigued by its potential applications in medicinal chemistry, materials science, and organic synthesis.

One of the most compelling aspects of Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- is its structural complexity. The presence of three methoxy groups at positions 1, 2, and 3 on the dibenzindole backbone significantly influences its electronic properties and reactivity. This makes it a valuable building block for designing novel pharmaceuticals and functional materials. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

In the context of current research trends, Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- has been investigated for its potential as a fluorescent probe. Its rigid, conjugated structure allows for efficient light absorption and emission, making it a candidate for applications in bioimaging and sensor technologies. This aligns with the growing demand for advanced diagnostic tools in healthcare and environmental monitoring.

The synthesis of Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- typically involves multi-step organic reactions, including cyclization and methoxylation processes. Researchers are continually optimizing these methods to improve yield and purity, addressing challenges such as regioselectivity and byproduct formation. Green chemistry principles are also being applied to reduce the environmental impact of its production.

From a commercial perspective, the demand for specialized heterocyclic compounds like Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- is on the rise. Pharmaceutical companies and material science innovators are seeking high-purity batches for drug development and advanced material applications. Suppliers are responding by enhancing their production capabilities and ensuring compliance with stringent quality standards.

For those searching for "Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- suppliers" or "CAS 116064-76-7 applications," it's important to note that this compound is primarily available through specialized chemical distributors. Its niche applications mean that pricing and availability can vary, so researchers are advised to plan their procurement strategies carefully.

Looking ahead, the future of Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy- research appears promising. Its unique structural features and versatile reactivity open doors to innovations in drug discovery, optoelectronics, and beyond. As scientific understanding of this compound deepens, we can expect to see even more groundbreaking applications emerge in the coming years.

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